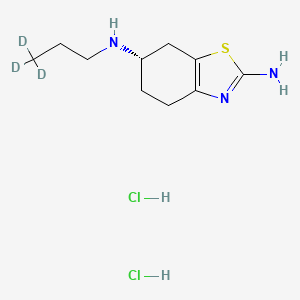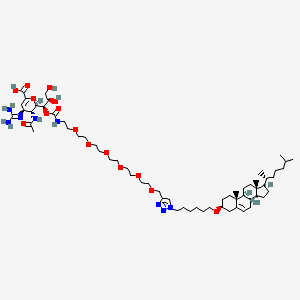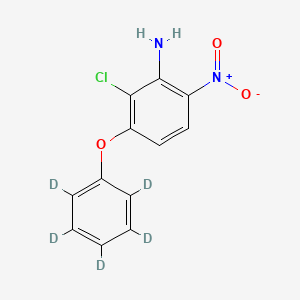
Aclonifen-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aclonifen-d5 est une forme deutérée de l'aclonifen, un herbicide de type éther diphénylique. Le composé est marqué au deutérium, qui est un isotope stable de l'hydrogène. Ce marquage est souvent utilisé en recherche scientifique pour suivre le comportement du composé dans divers environnements et réactions. This compound est principalement utilisé comme étalon de référence en chimie analytique, en particulier dans l'étude des résidus d'herbicides dans les échantillons environnementaux .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'aclonifen-d5 implique l'incorporation d'atomes de deutérium dans le cycle phényle de l'aclonifen. Cela peut être réalisé par diverses méthodes, notamment des réactions d'échange hydrogène-deutérium catalytiques. La réaction nécessite généralement une source de deutérium, comme le gaz deutérium (D2), et un catalyseur, comme le palladium sur carbone (Pd/C). Les conditions réactionnelles impliquent souvent des températures et des pressions élevées pour faciliter le processus d'échange .
Méthodes de production industrielle
La production industrielle de l'this compound suit des principes similaires, mais à plus grande échelle. Le processus implique l'utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés pour garantir un marquage efficace et cohérent. Le produit final est ensuite purifié par des techniques telles que la chromatographie pour obtenir la pureté chimique et l'enrichissement isotopique souhaités .
Analyse Des Réactions Chimiques
Types de réactions
Aclonifen-d5, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former des dérivés nitro et hydroxyle correspondants.
Réduction : Le groupe nitro de l'this compound peut être réduit en un groupe amino dans des conditions appropriées.
Substitution : Le groupe chloro de l'this compound peut être substitué par d'autres nucléophiles, tels que des groupes hydroxyle ou alcoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que la poudre de fer (Fe) et l'acide chlorhydrique (HCl) sont souvent utilisés.
Principaux produits formés
Oxydation : Dérivés nitro et hydroxyle.
Réduction : Dérivés aminés.
Substitution : Divers dérivés phénoxy substitués.
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme étalon de référence dans les méthodes analytiques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) pour étudier les résidus d'herbicides.
Biologie : Employé dans des études pour comprendre les voies métaboliques et les produits de dégradation de l'aclonifen dans les systèmes biologiques.
Médecine : Enquête sur ses effets potentiels sur la santé humaine et son comportement dans les formulations pharmaceutiques.
Industrie : Utilisé dans la surveillance environnementale pour détecter et quantifier les résidus d'herbicides dans les échantillons de sol et d'eau
Mécanisme d'action
This compound exerce ses effets en inhibant des enzymes spécifiques impliquées dans le métabolisme des plantes. La cible principale est la solanesyl diphosphate synthase, une enzyme essentielle à la biosynthèse des caroténoïdes. L'inhibition de cette enzyme conduit à la perturbation de la photosynthèse et provoque finalement le blanchiment des tissus végétaux. Ce mode d'action est similaire à celui d'autres herbicides de type éther diphénylique, mais il est unique en raison de l'enzyme spécifique ciblée .
Applications De Recherche Scientifique
Aclonifen-d5 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) to study herbicide residues.
Biology: Employed in studies to understand the metabolic pathways and degradation products of aclonifen in biological systems.
Medicine: Investigated for its potential effects on human health and its behavior in pharmaceutical formulations.
Industry: Utilized in environmental monitoring to detect and quantify herbicide residues in soil and water samples
Mécanisme D'action
Aclonifen-d5 exerts its effects by inhibiting specific enzymes involved in plant metabolism. The primary target is solanesyl diphosphate synthase, an enzyme crucial for carotenoid biosynthesis. Inhibition of this enzyme leads to the disruption of photosynthesis and ultimately causes bleaching of plant tissues. This mode of action is similar to other diphenyl ether herbicides but is unique due to the specific enzyme targeted .
Comparaison Avec Des Composés Similaires
Composés similaires
Aclonifen : La forme non deutérée de l'aclonifen-d5, largement utilisée comme herbicide.
Acifluorfen : Un autre herbicide de type éther diphénylique avec un mode d'action similaire mais une structure chimique différente.
Bifenox : Un herbicide structurellement apparenté avec des propriétés herbicides similaires
Unicité
This compound est unique en raison de son marquage au deutérium, qui permet un suivi et une analyse précis dans les études scientifiques. Ce marquage isotopique offre un avantage distinct pour comprendre le sort environnemental et les voies métaboliques du composé par rapport à ses homologues non deutérés .
Propriétés
Formule moléculaire |
C12H9ClN2O3 |
|---|---|
Poids moléculaire |
269.69 g/mol |
Nom IUPAC |
2-chloro-6-nitro-3-(2,3,4,5,6-pentadeuteriophenoxy)aniline |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-10(18-8-4-2-1-3-5-8)7-6-9(12(11)14)15(16)17/h1-7H,14H2/i1D,2D,3D,4D,5D |
Clé InChI |
DDBMQDADIHOWIC-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=C(C=C2)[N+](=O)[O-])N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


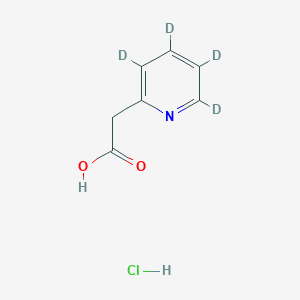
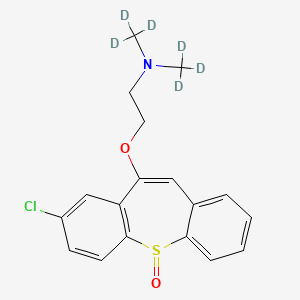

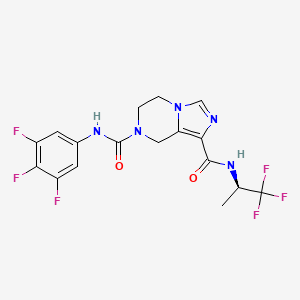



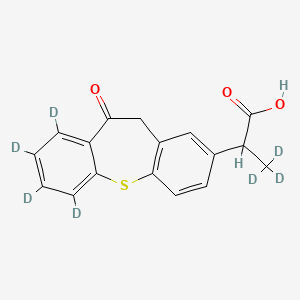
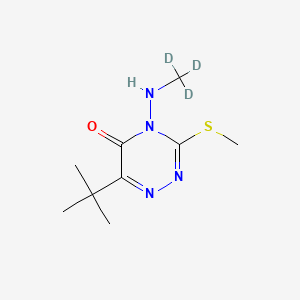
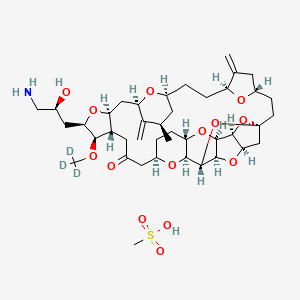
![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)
